

Technical Application Note: In Vitro Characterization of 5,7-Difluoroquinazolin-4-amine

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Compound of Interest

Compound Name: 5,7-Difluoroquinazolin-4-amine

CAS No.: 1009034-66-5

Cat. No.: B3198063

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Abstract & Scientific Rationale

5,7-Difluoroquinazolin-4-amine (CAS: 1009034-66-5) represents a specialized fluorinated scaffold within the quinazoline class of heterocycles. While 4-aminoquinazolines are the pharmacophore backbone for blockbuster kinase inhibitors like Gefitinib and Erlotinib, the specific 5,7-difluoro substitution pattern offers unique physicochemical properties.

Why This Molecule?

- **Electronic Modulation:** The fluorine atoms at positions 5 and 7 exert a strong electron-withdrawing effect, reducing the pKa of the N1 nitrogen and potentially altering hydrogen bond strength in the ATP-binding pocket of kinases.
- **Metabolic Stability:** Fluorination blocks metabolic "soft spots" on the aromatic ring, potentially reducing oxidative metabolism by Cytochrome P450 enzymes compared to non-fluorinated analogs.

- **Fragment-Based Discovery:** As a low molecular weight fragment (MW ~181.14 Da), this compound is an ideal candidate for Fragment-Based Drug Discovery (FBDD) screens to identify novel binding modes in the hinge region of kinases (e.g., EGFR, Aurora A) or HSP90.

This guide details the protocol for profiling this scaffold in cell culture, moving from solubility optimization to functional target engagement.

Pre-Experimental Phase: Compound Handling

Critical Note: **5,7-Difluoroquinazolin-4-amine** is a hydrophobic crystalline solid. Improper solubilization will lead to micro-precipitation in cell culture media, causing false-positive cytotoxicity (physical cell stress) rather than pharmacological effect.

Formulation Protocol

Parameter	Specification	Notes
Molecular Weight	181.14 g/mol	Formula: C ₈ H ₅ F ₂ N ₃
Primary Solvent	DMSO (Dimethyl Sulfoxide)	Anhydrous, cell-culture grade (≥99.9%)
Stock Concentration	100 mM	High concentration minimizes DMSO volume in final assay.
Storage	-20°C or -80°C	Store in aliquots to avoid freeze-thaw cycles. Protect from light.

Step-by-Step Solubilization:

- Weigh 18.1 mg of compound.
- Add 1.0 mL of sterile DMSO.
- Vortex vigorously for 60 seconds.
- Sonicate in a water bath at room temperature for 5–10 minutes until the solution is perfectly clear.

- Quality Check: Inspect against a dark background. If turbidity persists, warm to 37°C for 5 minutes.

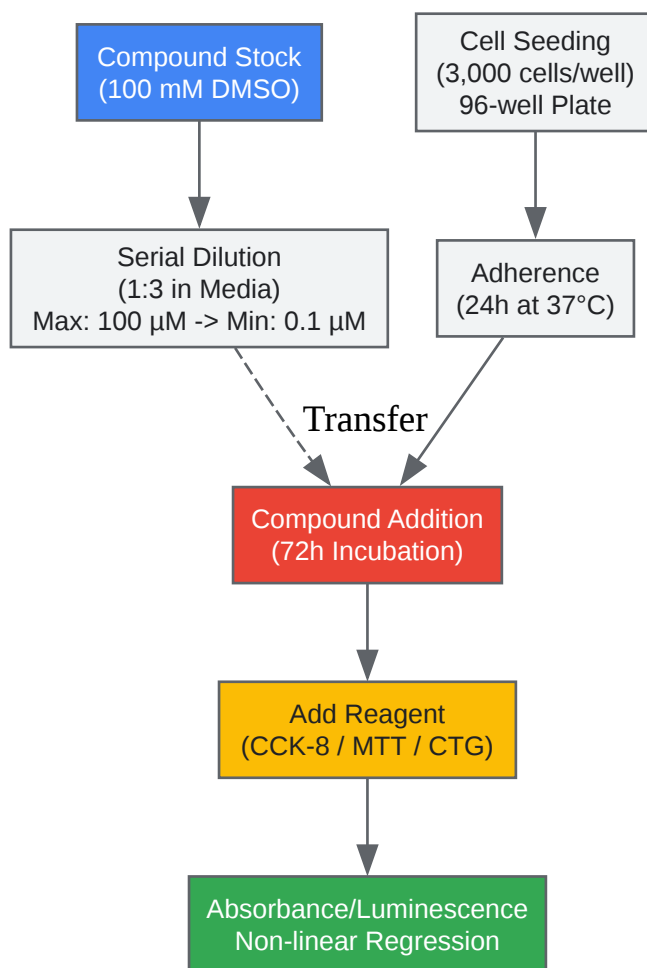
Phase 1: Cytotoxicity Profiling (Therapeutic Window)

Objective: Determine the IC₅₀ (Half-maximal inhibitory concentration) to establish the potency of the scaffold and define non-toxic doses for mechanistic assays.

Cell Line Selection:

- A549 (Lung Carcinoma): Wild-type EGFR; standard model for quinazoline sensitivity.
- H1975 (Lung Carcinoma): EGFR T790M/L858R; resistant to first-gen quinazolines.
- Beas-2B (Normal Bronchial Epithelium): Toxicity control to calculate Selectivity Index (SI).

Experimental Workflow (DOT Visualization)



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Caption: Figure 1. High-throughput cytotoxicity screening workflow for **5,7-Difluoroquinazolin-4-amine**.

Detailed Protocol (CCK-8 Assay)

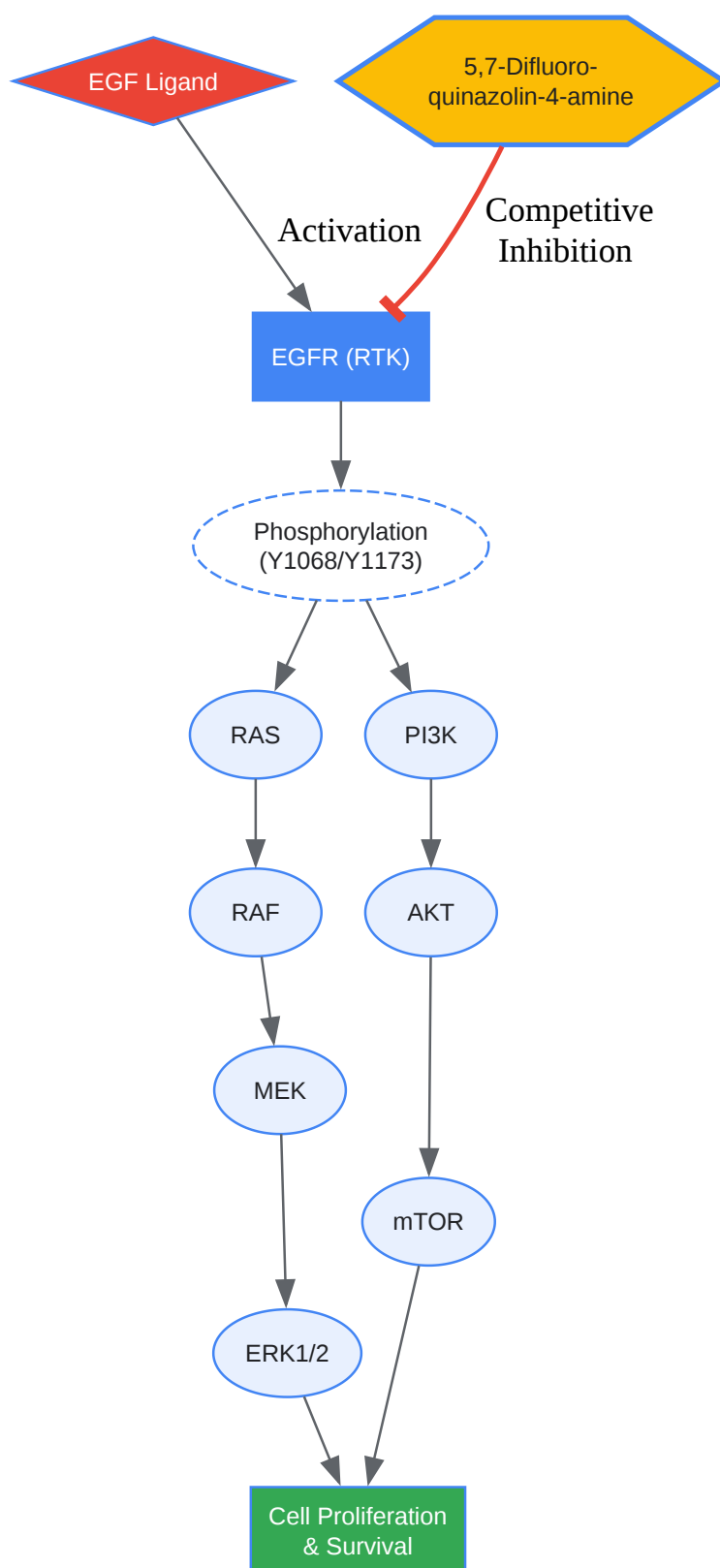
- Seeding: Plate cells at 3,000–5,000 cells/well in 100 µL complete media. Incubate for 24 hours.
- Preparation of Working Solutions:
 - Prepare a "2X" compound plate in culture media (max DMSO concentration must be <1% final).
 - Dilution Scheme: Start at 200 µM (2X) down to 0.2 µM (8-point, 1:3 serial dilution).

- Treatment: Add 100 μL of 2X compound solution to the cell plates (Final Volume: 200 μL ; Final Max Conc: 100 μM).
 - Controls: Vehicle (0.5% DMSO), Positive Control (1 μM Staurosporine or 10 μM Gefitinib).
- Incubation: Incubate for 72 hours at 37°C, 5% CO_2 .
- Measurement: Add 20 μL CCK-8 reagent (Dojindo) per well. Incubate 1–4 hours. Measure Absorbance at 450 nm.

Phase 2: Mechanistic Validation (Target Engagement)

Hypothesis: As a quinazoline, the compound likely targets the ATP-binding pocket of Receptor Tyrosine Kinases (RTKs), specifically EGFR. Objective: Verify if the 5,7-difluoro scaffold alone can inhibit EGFR autophosphorylation, or if it requires a "tail" moiety.

Signaling Pathway & Intervention Points[1]



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Caption: Figure 2.[1] Predicted mechanism of action. The compound competes with ATP at the EGFR kinase domain, blocking downstream MAPK and PI3K signaling.

Western Blot Protocol (Phospho-EGFR)[1]

This assay is the "Go/No-Go" decision point for kinase activity.

- Starvation: Seed A549 cells in 6-well plates. Once 80% confluent, wash with PBS and switch to serum-free media for 12–16 hours. (Crucial to reduce basal phosphorylation).
- Drug Treatment: Treat cells with the compound (10 μ M, 50 μ M) or Control (Gefitinib 1 μ M) for 2 hours.
- Stimulation: Add EGF (Epidermal Growth Factor) at 50 ng/mL for 15 minutes to spike phosphorylation.
- Lysis: Immediately place on ice. Wash with cold PBS. Lyse in RIPA buffer + Protease/Phosphatase Inhibitors.
- Detection Targets:
 - Primary: p-EGFR (Tyr1068) – Marker of direct target inhibition.
 - Secondary: p-ERK1/2 (Thr202/Tyr204) – Marker of downstream pathway shutdown.
 - Loading Control:
 - Actin or Total EGFR.

Interpretation:

- Strong Hit: Complete disappearance of p-EGFR band at 10 μ M.
- Weak Hit (Scaffold only): Reduction of p-EGFR intensity, but not complete ablation. This confirms the scaffold binds, but likely needs derivatization (e.g., adding a hydrophobic aniline tail at C4) to become a nanomolar drug.

References

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- Compound Data (**5,7-Difluoroquinazolin-4-amine**)
 - Title: **5,7-Difluoroquinazolin-4-amine** (PubChem CID 73158524).
 - Source: PubChem.[4]
 - URL:[[Link](#)]
- Fluorine Substitution Effects
 - Title: Fluorine in Medicinal Chemistry.[5][6]
 - Source: Journal of Medicinal Chemistry.[7][8]
 - URL:[[Link](#)]

Disclaimer: This protocol is for research use only. **5,7-Difluoroquinazolin-4-amine** is a chemical reagent and not a clinically approved drug. Always consult the Safety Data Sheet (SDS) before handling.

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